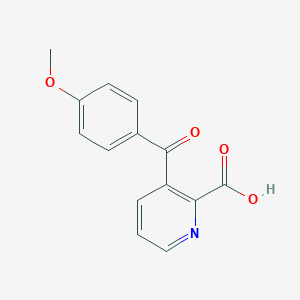

3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a methoxybenzoyl group attached to a pyridine ring, which also bears a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with 2-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxybenzoyl)pyridine-2-carboxylic acid.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include 3-(4-Hydroxybenzoyl)pyridine-2-carboxylic acid, 3-(4-Methoxybenzyl)pyridine-2-carboxylic acid, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving carboxylic acid and benzoyl functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzoyl and pyridine moieties can interact with hydrophobic pockets within proteins, affecting their function and stability. These interactions can influence various biochemical pathways, making the compound valuable for studying enzyme mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Hydroxybenzoyl)pyridine-2-carboxylic acid

- 3-(4-Methylbenzoyl)pyridine-2-carboxylic acid

- 3-(4-Chlorobenzoyl)pyridine-2-carboxylic acid

Uniqueness

3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool for exploring new chemical reactions and biological activities. The methoxy group also enhances the compound’s solubility in organic solvents, facilitating its use in various research applications .

Biological Activity

Introduction

3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid, also known by its CAS number 116060-92-5, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a pyridine ring substituted with a methoxybenzoyl and a carboxylic acid functional group, which contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H11NO4

- Molecular Weight : 233.22 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been found to be particularly active against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potent activity comparable to standard antibiotics .

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage. The presence of the methoxy group enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Neuroprotective Effects

In vitro studies have suggested that this compound may act as a neuroprotective agent by modulating neurotransmission pathways. Specifically, it has been evaluated for its potential as an NMDA receptor antagonist, which is significant in the context of neurodegenerative diseases like Alzheimer's . The compound's ability to inhibit excitotoxicity could provide therapeutic benefits in conditions characterized by excessive glutamate signaling.

In Vivo Studies

Recent animal studies have supported the neuroprotective claims of this compound. In models of cerebral ischemia, administration of this compound resulted in reduced neuronal damage and improved behavioral outcomes compared to control groups .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of pyridine-2-carboxylic acids highlighted that this compound exhibited superior antimicrobial activity against S. aureus with an MIC value of 32 µg/mL .

- Neuroprotection : In a neuroprotection model using mice subjected to NMDA-induced toxicity, treatment with the compound resulted in a significant decrease in mortality rates compared to untreated controls (p < 0.05) and improved cognitive function as assessed by behavioral tests .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Neuroprotective Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-(Phosphonomethyl)piperidine-2-carboxylic acid | Moderate | High | Low |

| 5-(Benzyl)-2-pyridone | Low | Low | Moderate |

Properties

IUPAC Name |

3-(4-methoxybenzoyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-10-6-4-9(5-7-10)13(16)11-3-2-8-15-12(11)14(17)18/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPXSNXRKBOINP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314136 |

Source

|

| Record name | 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116060-92-5 |

Source

|

| Record name | 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.